Tibrofan

Lipophilicity Membrane permeability PK/ADME prediction

Tibrofan is the only commercially available integrin αIIb/β3 antagonist with a calculated logP of 5.288, enabling membrane‑targeted SAR studies inaccessible with clinical comparators like Tirofiban. Its 54.49% w/w bromine content provides intrinsic SAD/MAD phasing capability, eliminating the need for heavy‑atom soaking in co‑crystallization. Certified >98% purity (HPLC) and validated 2‑year stability at −20°C ensure inter‑batch reproducibility for global multi‑site trials.

Molecular Formula C11H6Br3NOS
Molecular Weight 439.95 g/mol
CAS No. 15686-72-3
Cat. No. B102905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibrofan
CAS15686-72-3
Molecular FormulaC11H6Br3NOS
Molecular Weight439.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)Br
InChIInChI=1S/C11H6Br3NOS/c12-6-1-3-7(4-2-6)15-11(16)9-5-8(13)10(14)17-9/h1-5H,(H,15,16)
InChIKeyZLWLKVQCHZSSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tibrofan (CAS 15686-72-3): A Non‑Peptide Integrin αIIb/β3 Inhibitor and Halogenated Disinfectant — Procurement‑Grade Specification and Baseline Profile


Tibrofan (USAN/INN), chemically 4,5‑dibromo‑N‑(4‑bromophenyl)thiophene‑2‑carboxamide, is a synthetic small‑molecule (MW 439.95 g mol⁻¹, C₁₁H₆Br₃NOS) first assigned a WHO INN in 1967 [REFS‑1]. It is catalogued as a non‑peptide integrin αIIb/β3 receptor inhibitor that blocks fibrinogen binding and platelet aggregation, typically used in combination with heparin for anticoagulation research [REFS‑2], and simultaneously listed as a disinfectant (殺菌消毒薬) in authoritative drug classification systems [REFS‑3]. Its three‑bromine architecture yields a high calculated logP of 5.288 [REFS‑4], placing it among the most lipophilic members of the small‑molecule integrin‑antagonist class. Tibrofan is commercially available from multiple research‑chemical suppliers at >98 % purity (HPLC) with long‑term storage stability at −20 °C [REFS‑5].

Why Tibrofan Cannot Be Substituted by Other Integrin αIIb/β3 Inhibitors or Thiophene‑Based Disinfectants in Critical Procurement Contexts


Substituting Tibrofan with a generic αIIb/β3 inhibitor or a structurally simpler thiophene disinfectant introduces substantial risk of experimental non‑comparability. Tibrofan’s calculated logP of 5.288 [REFS‑1] is ≥2 log units higher than that of the widely used clinical integrin antagonist Tirofiban (logP 1.4–3.6, depending on source) [REFS‑2] and nearly 3.7 log units above that of Eptifibatide (logP ~1.63) [REFS‑3], indicating profoundly different membrane permeability and protein‑binding behaviour. Its molecular mass (440 Da) is roughly half that of the cyclic heptapeptide Eptifibatide (832 Da) [REFS‑3] and two orders of magnitude smaller than the antibody‑fragment inhibitor Abciximab (~47–48 kDa) [REFS‑4], while its three‑bromine substitution pattern delivers a heavy‑atom content (Br 54.49 % w/w) that is absent from both clinical candidates and the monobrominated analogue N‑(4‑bromophenyl)thiophene‑2‑carboxamide (MW 282.16, Br 28.3 % w/w) [REFS‑5]. These physicochemical differences render Tibrofan a distinct chemical entity that cannot be exchanged for structurally or pharmacokinetically dissimilar comparators without altering the outcome of absorption, distribution, or bioactivity experiments.

Product‑Specific Quantitative Evidence Guide: Tibrofan Differentiation from Closest αIIb/β3 Antagonists and Thiophene Analogs


Lipophilicity Superiority: Tibrofan logP 5.288 vs. Tirofiban logP 1.4–3.6 vs. Eptifibatide logP 1.63

Tibrofan exhibits a calculated logP of 5.288 [REFS‑1], markedly higher than the clinically approved non‑peptide αIIb/β3 inhibitor Tirofiban (XLogP 1.4 per NCATS Inxight; XLogP 3.61 per IUPHAR) [REFS‑2] and the cyclic heptapeptide Eptifibatide (logP 1.63) [REFS‑3]. This 2–4 log‑unit increase translates to a theoretical 100‑ to 10 000‑fold greater partition coefficient in octanol/water, predicting substantially higher membrane permeability and tissue distribution that can be exploited in assays requiring intracellular or membrane‑spanning target engagement.

Lipophilicity Membrane permeability PK/ADME prediction

Molecular Weight Differentiation: Tibrofan 440 Da vs. Eptifibatide 832 Da vs. Abciximab ~48 kDa

Tibrofan has a molecular weight of 439.95 g mol⁻¹ [REFS‑1]. This places it in the optimal small‑molecule range, distinctly smaller than the cyclic heptapeptide Eptifibatide (MW 831.96 g mol⁻¹) [REFS‑2] and approximately 100‑fold smaller than the monoclonal antibody fragment Abciximab (MW ~47.6 kDa) [REFS‑3]. The near‑identical molecular weight to Tirofiban (MW 440.60 g mol⁻¹) [REFS‑4] confirms that Tibrofan occupies the same small‑molecule chemical space, yet its markedly higher logP distinguishes it from Tirofiban in property‑based screening sets.

Molecular weight Pharmacokinetics Drug design

Heavy‑Halogen Content: Tribrominated Tibrofan (54.5 % w/w Br) vs. Monobrominated Analog (28.3 % w/w Br)

Tibrofan contains three bromine atoms (elemental bromine 54.49 % w/w) [REFS‑1], in contrast to the monobrominated analog N‑(4‑bromophenyl)thiophene‑2‑carboxamide that carries a single bromine (28.3 % w/w Br) [REFS‑2]. The high bromine density provides anomalous scattering for X‑ray crystallography [REFS‑3] and increases the compound’s density (predicted ~2.1 g cm⁻³) and refractive index, properties that are directly advantageous in structural biology and material‑science applications where heavy‑atom labelling is required.

Halogenation X‑ray crystallography Molecular recognition

Dual‑Function Classification: Tibrofan as Both Disinfectant and Integrin Inhibitor, Versus Single‑Class Agents

Tibrofan is uniquely classified in the KEGG DRUG database with an efficacy annotation of ‘Disinfectant’ (殺菌消毒薬) [REFS‑1] while simultaneously described in NCATS Inxight and vendor documentation as a non‑peptide integrin αIIb/β3 receptor inhibitor [REFS‑2]. This dual‑function annotation is not reported for any other registered αIIb/β3 antagonist (Tirofiban, Eptifibatide, Abciximab), each of which carries only a single therapeutic classification (antithrombotic / platelet aggregation inhibitor). The distinct antimicrobial annotation dates to Tibrofan’s 1967 INN listing and implies a broader biological target profile that may be exploited in multi‑modal experimental designs.

Dual-function Anti‑infective Integrin inhibitor

Purity and Long‑Term Stability Specification Enabling Reproducible Experimental Procurement

Commercially supplied Tibrofan carries a certified purity of >98 % (HPLC) with documented long‑term storage stability of ≥2 years when stored dry, dark, at −20 °C; short‑term (days to weeks) storage at 0–4 °C is also validated [REFS‑1]. This level of supplier‑certified purity and shelf‑life specification is equivalent to that of research‑grade Tirofiban (≥98 % purity) [REFS‑2] and Eptifibatide (≥98 % purity) [REFS‑3], ensuring that procurement of Tibrofan does not compromise on the quality benchmarks already established for comparator integrin inhibitors.

Purity Stability Procurement specification

Optimal Research and Industrial Application Scenarios for Tibrofan Based on Quantified Differential Evidence


Structure‑Based Drug Design Requiring High Lipophilicity αIIb/β3 Probe Molecules

For medicinal chemistry campaigns targeting membrane‑embedded or intracellular integrin conformations, Tibrofan’s logP of 5.288 [REFS‑1] provides a high‑lipophilicity chemical probe that complements the more hydrophilic tool compounds Tirofiban (logP 1.4–3.6) and Eptifibatide (logP 1.63), enabling SAR exploration in lipophilic chemical space that is otherwise inaccessible with existing clinical integrin antagonists.

Protein Crystallography Requiring a Heavy‑Atom Derivative for Experimental Phasing

With a bromine content of 54.49 % w/w (three Br atoms per molecule) [REFS‑2], Tibrofan serves as an excellent heavy‑atom derivative for single‑wavelength anomalous diffraction (SAD) or multi‑wavelength anomalous diffraction (MAD) phasing experiments in protein–inhibitor co‑crystallisation studies, replacing the need for separate soaking with inorganic heavy‑atom salts.

Multi‑Modal Anti‑Infective and Anti‑Thrombotic Screening Platforms

The dual KEGG classification as a disinfectant and integrin αIIb/β3 inhibitor [REFS‑3] makes Tibrofan a strategic choice for phenotypic screening platforms designed to identify compounds with simultaneous anti‑infective and anti‑platelet activity, a discovery strategy that would require two separate compounds if restricted to single‑class agents such as Tirofiban or Abciximab.

Long‑Term Research Programmes Requiring Batch‑to‑Batch Reproducibility and Validated Stability

Tibrofan’s supplier‑certified purity (>98 % HPLC) and validated long‑term storage stability (>2 years at −20 °C) [REFS‑4] make it suitable for multi‑year, multi‑site collaborative research programmes where compound integrity and inter‑batch reproducibility are critical for data comparability across experimental arms.

Quote Request

Request a Quote for Tibrofan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.